molecular formula C11H20Cl2N4 B1443552 Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride CAS No. 1361112-02-8

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

Cat. No.: B1443552
CAS No.: 1361112-02-8
M. Wt: 279.21 g/mol
InChI Key: HVAGRSXHXMNBFM-UHFFFAOYSA-N
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Description

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride is a pyrimidine-derived compound with a molecular formula of C₁₀H₁₈Cl₂N₄ and a molecular weight of 265.19 g/mol (CAS: 1361112-31-3) . Its structure features a pyrimidine core substituted at the 6-position with a pyrrolidin-3-ylmethyl group and at the 4-position with a dimethylamine moiety. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research. This compound is structurally related to several analogs, which differ in substituent patterns, linker groups, and functional moieties, as detailed below.

Properties

IUPAC Name

N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-15(2)11-6-10(13-8-14-11)5-9-3-4-12-7-9;;/h6,8-9,12H,3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAGRSXHXMNBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C12_{12}H17_{17}Cl2_2N5_5
  • Molecular Weight : 295.20 g/mol
  • PubChem ID : 71298827

These characteristics suggest a complex interaction profile with biological targets, particularly in the realm of receptor binding and enzyme inhibition.

1. Antimicrobial Activity

Research indicates that compounds similar to dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

2. Antiviral Potential

Studies have highlighted the potential of pyrimidine derivatives in inhibiting viral replication. Compounds with similar scaffolds have been identified as selective inhibitors of certain viral enzymes, suggesting that dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine may also possess antiviral properties, although specific data on this compound is limited .

3. Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been noted, with some derivatives exhibiting greater efficacy than traditional anti-inflammatory agents like curcumin. These findings point towards a possible therapeutic application for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 3.12 - 12.5 µg/mL
AntiviralPotential inhibition of viral replication
Anti-inflammatoryGreater efficacy than curcumin in specific assays

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of various pyrrole derivatives, it was found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrimidine ring could enhance antimicrobial potency .

Future Directions

Further research is needed to elucidate the precise mechanisms by which this compound exerts its biological effects. Specifically:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating molecular targets and pathways affected by this compound.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Comparison with Similar Compounds

Pyrimidine Core Modifications

  • Positional Isomerism : The target compound’s pyrrolidin-3-ylmethyl group at position 6 contrasts with analogs like Dimethyl-(4-pyrrolidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride (position 4 substitution) . Positional changes influence steric interactions and binding affinity in target proteins.
  • Trifluoromethyl Substitution : The trifluoromethyl group in N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride enhances metabolic stability and lipophilicity compared to the dimethylamine group in the target compound .

Linker Variations

  • Ether vs. Methylene Linkers : Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride employs an ether linker, which reduces conformational flexibility compared to the methylene group in the target compound .

Heterocyclic Ring Systems

  • Piperidine vs.

Additional Functional Groups

Physicochemical and Pharmacological Implications

  • Solubility : Dihydrochloride salts (target compound and ) generally exhibit higher aqueous solubility than hydrochloride salts () due to increased ionic character.
  • Bioactivity : The trifluoromethyl group in may enhance blood-brain barrier penetration, while methylsulfanyl and ethoxy groups () could modulate cytochrome P450 interactions .
  • Synthetic Utility: The thienopyrimidine derivative () demonstrates versatility in kinase inhibition studies, whereas pyrrolidine-containing analogs are often explored for GPCR modulation .

Preparation Methods

Pyrimidine Core Construction and Substitution

Pyrimidine derivatives are commonly synthesized via condensation reactions involving aminopyrimidines and alkyl halides or amines. The preparation of the 6-pyrrolidin-3-ylmethyl substituent typically involves nucleophilic substitution or reductive amination on a suitably functionalized pyrimidine intermediate.

  • A general approach involves starting from a 4-chloropyrimidine derivative, which undergoes nucleophilic substitution with a pyrrolidin-3-ylmethyl amine under basic conditions to introduce the pyrrolidinylmethyl group at the 6-position.
  • The dimethylamine group is introduced by subsequent amination or reductive amination steps, often using dimethylamine or its derivatives.

Salt Formation: Dihydrochloride Preparation

  • The free base form of the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as methanol or ethanol.
  • This salt formation enhances the compound's solubility and stability, which is crucial for pharmaceutical applications.

Purification Strategies

Purification is critical due to the potential formation of impurities such as dimers or related by-products. Techniques include:

  • Acid-base extraction to remove acidic or basic impurities.
  • Formation of intermediate acid addition salts (e.g., tartrate salts) to facilitate purification by selective crystallization.
  • Repeated recrystallization of the dihydrochloride salt from solvents like methanol or isopropanol.
  • Use of drying agents such as anhydrous sodium sulfate to remove residual moisture from organic layers.

Representative Preparation Procedure (Adapted from Related Pyrimidine Derivative Syntheses)

Step Reagents & Conditions Description Outcome
1 4-chloropyrimidine derivative + pyrrolidin-3-ylmethylamine, base (e.g., potassium carbonate), solvent (acetonitrile or DMF), 50-60°C Nucleophilic substitution to attach pyrrolidin-3-ylmethyl group Intermediate pyrimidine with pyrrolidinylmethyl substituent
2 Intermediate + dimethylamine or dimethylamine hydrochloride, base, solvent, mild heating Introduction of dimethylamine group at 4-position Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine free base
3 Free base + HCl in methanol or ethanol, stirring at room temperature Formation of dihydrochloride salt Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

Detailed Research Findings and Data

Use of Acid Addition Salts for Purification

  • Formation of acid addition salts (e.g., tartarate, oxalate) has been demonstrated to improve purity by removing closely related impurities.
  • For example, a related pyrimidine derivative was purified by forming a tartarate salt in methanol, followed by filtration and drying, yielding a product with >99% purity and minimal dimer impurities (<0.05%).

Catalysts and Bases in Substitution Reactions

  • The use of bases such as potassium carbonate or sodium carbonate is common to facilitate nucleophilic substitution.
  • Metal halide catalysts (e.g., potassium iodide) can be employed to enhance reaction rates and yields.
  • Organic tertiary amines (e.g., N-methyl morpholine) may also be used depending on the substrate and reaction conditions.

Solvent Selection

  • Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for substitution reactions due to their ability to dissolve both reactants and bases.
  • Organic solvents like dichloromethane (DCM) are used in extraction and salt formation steps for efficient phase separation and crystallization.

Comparative Table of Preparation Parameters from Related Pyrimidine Syntheses

Parameter Typical Conditions Notes
Starting Material 4-chloropyrimidine derivatives Commercially available or synthesized in situ
Nucleophile Pyrrolidin-3-ylmethylamine Introduces pyrrolidinylmethyl substituent
Base Potassium carbonate, sodium carbonate Facilitates nucleophilic substitution
Catalyst Potassium iodide, sodium iodide Optional, enhances reaction rate
Solvent Acetonitrile, DMF Polar aprotic solvents preferred
Temperature 50-60°C Mild heating to promote substitution
Salt Formation HCl in methanol or ethanol Forms dihydrochloride salt
Purification Acid addition salt formation, recrystallization Improves purity, removes dimer impurities

Summary of Key Points

  • The preparation of this compound involves strategic nucleophilic substitution on a chloropyrimidine scaffold.
  • Purification is achieved through acid salt formation and recrystallization, ensuring high purity and low impurity levels.
  • Use of appropriate bases, catalysts, and solvents is critical for optimizing yields and minimizing side reactions.
  • The dihydrochloride salt form enhances the compound's pharmaceutical suitability by improving solubility and stability.

Q & A

Q. What are the recommended methods for synthesizing this compound with high purity, and how can synthesis efficiency be optimized?

  • Methodological Answer : Synthesis optimization can employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs minimize the number of trials while identifying critical factors affecting yield and purity . Purification may involve recrystallization or chromatography, guided by spectroscopic validation (e.g., NMR for structural confirmation) .

Q. Which spectroscopic techniques are essential for characterizing structural integrity and verifying synthesis success?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns on the pyrimidine and pyrrolidine moieties .
  • Mass Spectrometry (MS) : Validate molecular weight (236.14 g/mol for the free base + 2HCl) and detect impurities .
  • IR Spectroscopy : Identify functional groups (e.g., amine stretching vibrations) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear flame-resistant clothing, gloves, and eye protection during synthesis .
  • Ventilation : Use fume hoods to avoid inhalation exposure; if exposed, move to fresh air immediately .
  • Spill Management : Absorb with inert material and dispose as hazardous waste, avoiding drainage systems .

Advanced Research Questions

Q. How can computational modeling predict reactivity and guide novel reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) simulate reaction intermediates and transition states. Tools like ICReDD’s reaction path search integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent effects on nucleophilic substitution) . For example, modeling pyrrolidine’s conformational flexibility could explain steric effects in amination reactions .

Q. What strategies resolve contradictions in reported data on stability under varying pH or temperature conditions?

  • Methodological Answer :
  • Controlled Stability Studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.
  • Data Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., trace moisture in hygroscopic HCl salts) .
  • Feedback Loops : Cross-validate experimental results with computational stability predictions (e.g., pKa calculations for protonation states) .

Q. How to design experiments for elucidating reaction mechanisms involving this compound in catalytic systems?

  • Methodological Answer :
  • Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy) to identify rate-determining steps.
  • Isotopic Labeling : Use deuterated solvents or 15N-labeled amines to trace mechanistic pathways .
  • Reactor Design : Optimize batch vs. flow reactors based on heat transfer requirements (e.g., exothermic amination steps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride
Reactant of Route 2
Dimethyl-(6-pyrrolidin-3-ylmethyl-pyrimidin-4-yl)-amine dihydrochloride

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